molecular formula C13H18N2O3 B5875011 N-(3-methylbutyl)-2-(4-nitrophenyl)acetamide

N-(3-methylbutyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5875011
M. Wt: 250.29 g/mol
InChI Key: YDXWXZMZXUWCMU-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-(4-nitrophenyl)acetamide is an organic compound characterized by the presence of a nitrophenyl group and a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitrobenzyl chloride with 3-methylbutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the risk of side reactions and reduces the overall production cost .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methylbutyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-methylbutyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.

    N-(3-methylbutyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(3-methylbutyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-(3-methylbutyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(2)7-8-14-13(16)9-11-3-5-12(6-4-11)15(17)18/h3-6,10H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXWXZMZXUWCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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